molecular formula C17H30N2O2 B1212426 5-Tridecylpyrazole-3-carboxylic acid CAS No. 79445-14-0

5-Tridecylpyrazole-3-carboxylic acid

Cat. No.: B1212426
CAS No.: 79445-14-0
M. Wt: 294.4 g/mol
InChI Key: NHYZZXXJWKXULT-UHFFFAOYSA-N
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Description

5-Tridecylpyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

The synthesis of 5-Tridecylpyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with a primary amine in anhydrous acetic acid, followed by the formation of pyrazole esters using 2-chloro-1-methylpyridinium iodide (CMPI) and 1,3-dimethyl-1H-pyrazol-5-ol . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Tridecylpyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .

Scientific Research Applications

5-Tridecylpyrazole-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antifungal and antibacterial activities . Additionally, it is used in the pharmaceutical industry for the development of new drugs due to its unique structural properties and reactivity .

Mechanism of Action

The mechanism of action of 5-Tridecylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Tridecylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid. These compounds share similar structural features but differ in their substituent groups and reactivity. The uniqueness of this compound lies in its long tridecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-tridecyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(17(20)21)19-18-15/h14H,2-13H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYZZXXJWKXULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229658
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79445-14-0
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079445140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Tridecylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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